2-Penten-2-ol, 1,1,1-trifluoro-4-(methylimino)-
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Overview
Description
2-Penten-2-ol, 1,1,1-trifluoro-4-(methylimino)- is a chemical compound with the molecular formula C6H8F3NO This compound is characterized by the presence of a trifluoromethyl group and a methylimino group attached to a penten-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Penten-2-ol, 1,1,1-trifluoro-4-(methylimino)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-penten-2-ol with trifluoromethylating agents and methylamine. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Penten-2-ol, 1,1,1-trifluoro-4-(methylimino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Penten-2-ol, 1,1,1-trifluoro-4-(methylimino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Penten-2-ol, 1,1,1-trifluoro-4-(methylimino)- involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The imino group can form hydrogen bonds and participate in nucleophilic reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)-: Similar structure but with different functional groups.
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol: Another compound with a trifluoromethyl group but different positioning of functional groups.
Uniqueness
2-Penten-2-ol, 1,1,1-trifluoro-4-(methylimino)- is unique due to the presence of both a trifluoromethyl group and a methylimino group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
524939-18-2 |
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Molecular Formula |
C6H8F3NO |
Molecular Weight |
167.13 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-(methylamino)pent-3-en-2-one |
InChI |
InChI=1S/C6H8F3NO/c1-4(10-2)3-5(11)6(7,8)9/h3,10H,1-2H3 |
InChI Key |
SNKFRXXAKXVABN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC |
Origin of Product |
United States |
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